2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid
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Overview
Description
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid is a complex organic compound that features a benzamido group and a diphenylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common method involves the reaction of 1,3-diphenylpyrazole-4-carboxaldehyde with benzamido derivatives under specific conditions . The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The pathways involved can vary depending on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylpyrazole-4-carboxaldehyde: Shares the diphenylpyrazole moiety but lacks the benzamido group.
2-Benzamido-3-(4-bromophenyl)prop-2-enoic acid: Similar structure but with a bromophenyl group instead of the diphenylpyrazole moiety.
Uniqueness
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid is unique due to its combination of the benzamido group and the diphenylpyrazole moiety, which imparts specific chemical and biological properties not found in similar compounds .
Properties
CAS No. |
52127-73-8 |
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Molecular Formula |
C25H19N3O3 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C25H19N3O3/c29-24(19-12-6-2-7-13-19)26-22(25(30)31)16-20-17-28(21-14-8-3-9-15-21)27-23(20)18-10-4-1-5-11-18/h1-17H,(H,26,29)(H,30,31) |
InChI Key |
DULRAVTWPUJQHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C(C(=O)O)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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